2-(Methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Overview
Description
“2-(methylthio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves a series of chemical reactions . The process was optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .Scientific Research Applications
Synthesis and Biological Activities
- This compound serves as a precursor in the synthesis of various bioactive derivatives. For instance, its transformation into amino and mercapto derivatives has led to compounds with anti-inflammatory, CNS depressant, and antimicrobial activities. Notably, some synthesized compounds demonstrated promising biological activities, highlighting their potential in medicinal chemistry (Ashalatha et al., 2007).
Structural Characterization
- The compound has been characterized structurally through X-ray analysis, providing detailed insights into its molecular and crystal structure. This characterization is crucial for understanding its reactivity and interaction with other molecules (Ziaulla et al., 2012).
Antimicrobial Applications
- Derivatives of this compound, specifically tetrahydrobenzothienotriazolopyrimidine derivatives, have been synthesized and tested for antimicrobial properties. Preliminary testing revealed significant activity against certain fungal and bacterial strains, indicating potential for antimicrobial drug development (Soliman et al., 2009).
Synthesis Methods
- Various methods have been developed for synthesizing this compound and its derivatives, contributing to the understanding of thienopyrimidine chemistry. These methods are significant for the production of compounds with potential pharmaceutical applications (Sauter & Deinhammer, 1973).
Analgesic and Anti-inflammatory Properties
- Novel derivatives of this compound have been synthesized and evaluated for analgesic and anti-inflammatory properties. Some derivatives showed potent analgesic and anti-inflammatory activity, which is important for developing new therapeutic agents (Alagarsamy et al., 2006).
Heterocyclic System Synthesis
- The compound has been used in the synthesis of new heterocyclic systems, expanding the range of biologically active compounds and contributing to pharmaceutical and chemical research (Sauter et al., 1978).
Future Directions
Properties
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-15-11-12-9(14)8-6-4-2-3-5-7(6)16-10(8)13-11/h2-5H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWJHPNBGTKJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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